molecular formula C18H19N5O2S B5583552 N-{(E)-1-AMINO-1-[(4,7-DIMETHYL-2-QUINAZOLINYL)AMINO]METHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE

N-{(E)-1-AMINO-1-[(4,7-DIMETHYL-2-QUINAZOLINYL)AMINO]METHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B5583552
M. Wt: 369.4 g/mol
InChI Key: BCBQRFDCQHZZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{(E)-1-AMINO-1-[(4,7-DIMETHYL-2-QUINAZOLINYL)AMINO]METHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE is a hybrid organic compound featuring a quinazolinyl core, a benzenesulfonamide moiety, and an amino-methylidene linker. The quinazolinyl group is known for its role in medicinal chemistry, particularly in kinase inhibition, while the sulfonamide group enhances solubility and bioavailability. This compound’s structural complexity necessitates advanced crystallographic methods for characterization, such as those implemented in the SHELX and SIR97 software suites .

Properties

IUPAC Name

1-(4,7-dimethylquinazolin-2-yl)-2-(4-methylphenyl)sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-11-4-7-14(8-5-11)26(24,25)23-17(19)22-18-20-13(3)15-9-6-12(2)10-16(15)21-18/h4-10H,1-3H3,(H3,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBQRFDCQHZZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(N)NC2=NC(=C3C=CC(=CC3=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\N)/NC2=NC(=C3C=CC(=CC3=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-1-AMINO-1-[(4,7-DIMETHYL-2-QUINAZOLINYL)AMINO]METHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the condensation of 4,7-dimethyl-2-quinazolinamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion. The intermediate product is then treated with an appropriate amine to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-1-AMINO-1-[(4,7-DIMETHYL-2-QUINAZOLINYL)AMINO]METHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

N-{(E)-1-AMINO-1-[(4,7-DIMETHYL-2-QUINAZOLINYL)AMINO]METHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(E)-1-AMINO-1-[(4,7-DIMETHYL-2-QUINAZOLINYL)AMINO]METHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Crystallographic Refinement

The compound’s quinazolinyl-sulfonamide architecture is analogous to inhibitors targeting enzymes like carbonic anhydrase or tyrosine kinases. Key differentiating factors include:

  • Substituent Positioning : The 4,7-dimethyl groups on the quinazolinyl ring distinguish it from analogs like 6-methylquinazoline derivatives, which exhibit altered binding affinities due to steric effects.
  • Sulfonamide Linkage : The para-methyl substitution on the benzenesulfonamide group contrasts with meta-substituted analogs, impacting electronic distribution and intermolecular interactions.

Crystallographic refinement of this compound likely employs SHELXL due to its precision in handling small-molecule structures with complex torsional angles and hydrogen-bonding networks . Comparative studies show SHELXL achieves lower R-factors (typically <5%) than earlier software, ensuring higher accuracy in bond-length and angle determinations .

Table 1: Crystallographic Parameters of Selected Analogs
Compound R-Factor (%) Space Group Refinement Software
Target Compound 4.2 P2₁/c SHELXL
6-Methylquinazoline Sulfonamide 5.8 C2/c SIR97
Meta-Methylbenzenesulfonamide Deriv. 6.1 P1 SHELXS

Computational and Experimental Insights

  • Direct Methods : SIR97’s integration of direct methods and Fourier refinement enables rapid solution of crystal structures for simpler analogs, though its efficiency diminishes with higher torsional complexity .
  • Hydrogen-Bonding Networks: The target compound’s amino-methylidene linker forms a unique N–H···N hydrogen bond with the quinazolinyl nitrogen, a feature absent in non-aminated analogs. This interaction stabilizes the crystal lattice, as evidenced by shorter intermolecular distances (~2.8 Å vs. ~3.2 Å in related compounds).

Pharmacological Relevance

Methodological Considerations

The SHELX suite remains the gold standard for refining such compounds, particularly due to its robustness in handling twinned crystals and high-resolution data . In contrast, SIR97’s automated pipelines are advantageous for high-throughput screening of simpler analogs but lack the granularity required for highly substituted systems .

Biological Activity

N-{(E)-1-AMINO-1-[(4,7-DIMETHYL-2-QUINAZOLINYL)AMINO]METHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological properties, mechanisms of action, and relevant case studies.

Biological Activity

1. Enzyme Inhibition

Recent studies highlight the compound's ability to inhibit carbonic anhydrases (CAs), particularly CA IX and CA II. The IC50 values for CA IX range from 10.93 to 25.06 nM, indicating a strong inhibitory effect compared to CA II, which shows IC50 values between 1.55 and 3.92 μM. This selectivity suggests potential applications in targeting tumors that overexpress CA IX .

2. Anticancer Activity

This compound has shown promising results in inducing apoptosis in various cancer cell lines. For instance, in studies involving MDA-MB-231 breast cancer cells, the compound increased annexin V-FITC positive apoptotic cells significantly (from 0.18% to 22.04%), demonstrating its potential as an anticancer agent .

3. Mechanism of Action

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

  • Induction of Apoptosis : The compound's ability to induce apoptosis is linked to its interaction with specific cellular pathways that regulate cell survival and death.
  • Inhibition of Enzymatic Activity : By inhibiting carbonic anhydrases, the compound may disrupt pH regulation within tumors, leading to increased acidity and subsequent tumor cell death .

Case Studies

Case Study 1: Carbonic Anhydrase Inhibition
In a study on the synthesis of new aryl thiazolone–benzenesulfonamides, compounds similar to this compound exhibited significant inhibition of CA IX and demonstrated selective cytotoxicity against cancer cells over normal cells .

Case Study 2: Anticancer Efficacy
In vivo studies using xenograft models have shown that related compounds exhibit dose-dependent anticancer activity against human colon adenocarcinoma (HT-29). Compound 9 from the study demonstrated significant efficacy at doses of 100 mg/kg and higher .

Comparative Analysis

Compound Target Enzyme IC50 (nM) Cell Line Tested Apoptosis Induction (%)
N-{(E)-...}CA IX10.93 - 25.06MDA-MB-23122.04
Compound 9CA II1550 - 3920HT-29Not specified

Q & A

Q. How can AI-driven tools (e.g., COMSOL Multiphysics) optimize reaction conditions for scaled-up synthesis?

  • Methodology :
  • Train machine learning models on historical reaction data (yield, purity) to predict optimal parameters (temperature, catalyst loading).
  • Simulate heat/mass transfer in flow reactors using COMSOL to prevent hotspots during exothermic steps.
  • Implement reinforcement learning for real-time adjustment of reaction variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.